![molecular formula C18H21FN2O2 B5506525 8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)
8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, focusing on incorporating the fluoro and piperidinyl groups into the quinoline core. The synthesis might involve multi-step reactions, including the formation of the quinoline nucleus, introduction of the fluoro group at the 8-position, and attachment of the piperidinyl group through a carbonyl linkage. While the exact synthesis details for this compound are not readily available, analogous processes have been described for similar compounds. For example, the synthesis of carbon-14-labelled antibacterial agent "1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (14C-AM-715)" involved multi-step reactions including labeling with carbon-14 for metabolic studies (Nagatsu & Irikura, 1981).
Aplicaciones Científicas De Investigación
Antibacterial Efficacy
Studies have elaborated on the structural features that enhance the antimicrobial effectiveness of quinolones, including 8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline derivatives. Key structural modifications, such as a halogen at the 8-position and alkylated piperazine at C7, significantly increase serum half-life and potency against Gram-positive bacteria. These modifications aim to optimize the balance between enhancing antibacterial activity and minimizing potential side effects (Domagala, 1994). Additionally, structural modifications focusing on replacing the heterocyclic nitrogen in the side chains have shown to retain high in vitro and in vivo antibacterial activity, indicating the flexibility in modifying the quinolone core while maintaining or enhancing antibacterial properties (Laborde et al., 1993).
Propiedades
IUPAC Name |
(8-fluoroquinolin-2-yl)-(3-propoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-2-11-23-14-6-4-10-21(12-14)18(22)16-9-8-13-5-3-7-15(19)17(13)20-16/h3,5,7-9,14H,2,4,6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLILSSBCDPELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.